molecular formula C20H24N2O2S B11337508 2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1-(2-methylpropyl)-1H-benzimidazole

2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1-(2-methylpropyl)-1H-benzimidazole

Cat. No.: B11337508
M. Wt: 356.5 g/mol
InChI Key: CYDULOPFTPJIFM-UHFFFAOYSA-N
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Description

2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that includes a benzodiazole core, a methoxyphenoxy group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenoxy Group: This step involves the reaction of the benzodiazole core with 2-methoxyphenol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

    Attachment of the Sulfanyl Linkage: This is done by reacting the intermediate with an appropriate thiol compound under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding thiols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where nucleophiles like amines or thiols can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydride (NaH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Amino or thiol derivatives

Scientific Research Applications

2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological processes.

    Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or interact with cellular receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1-METHYL-1H-BENZIMIDAZOLE
  • (2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-BENZIMIDAZOL-1-YL)ACETIC ACID

Uniqueness

2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxy group and sulfanyl linkage provide versatility in chemical reactions and potential bioactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H24N2O2S

Molecular Weight

356.5 g/mol

IUPAC Name

2-[2-(2-methoxyphenoxy)ethylsulfanyl]-1-(2-methylpropyl)benzimidazole

InChI

InChI=1S/C20H24N2O2S/c1-15(2)14-22-17-9-5-4-8-16(17)21-20(22)25-13-12-24-19-11-7-6-10-18(19)23-3/h4-11,15H,12-14H2,1-3H3

InChI Key

CYDULOPFTPJIFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3OC

Origin of Product

United States

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